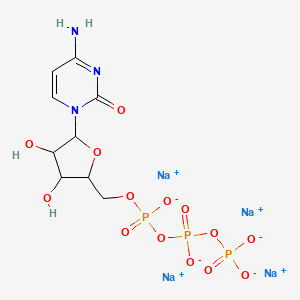
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is a synthetic organic compound characterized by a cyclobutylmethyl group attached to a difluorocyclobutanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine typically involves multiple steps:
Formation of the Cyclobutylmethyl Intermediate: This step involves the preparation of cyclobutylmethyl bromide from cyclobutanol using hydrobromic acid.
Introduction of the Difluorocyclobutanamine Moiety: The difluorocyclobutanamine is synthesized via a cyclization reaction involving a suitable difluoroalkene precursor and an amine source.
Coupling Reaction: The final step involves coupling the cyclobutylmethyl intermediate with the difluorocyclobutanamine under basic conditions, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
科学的研究の応用
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group provides steric hindrance, while the difluorocyclobutanamine moiety enhances binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.
類似化合物との比較
Similar Compounds
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluorocyclobutanamine.
N-(cyclobutylmethyl)-3,3-difluorocyclopentan-1-amine: Similar but with a cyclopentane ring.
N-(cyclobutylmethyl)-3,3-difluorocyclohexan-1-amine: Similar but with a cyclohexane ring.
Uniqueness
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is unique due to its difluorocyclobutanamine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
分子式 |
C9H15F2N |
|---|---|
分子量 |
175.22 g/mol |
IUPAC名 |
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2 |
InChIキー |
JVYAUEIOFJAZIC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CNC2CC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




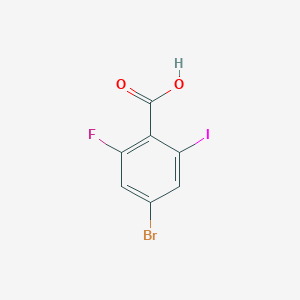
![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
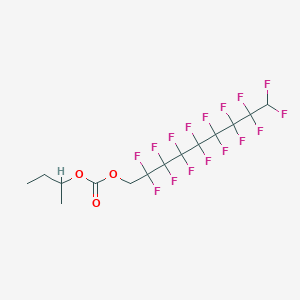
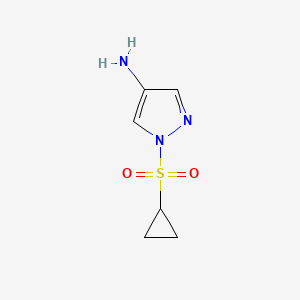
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

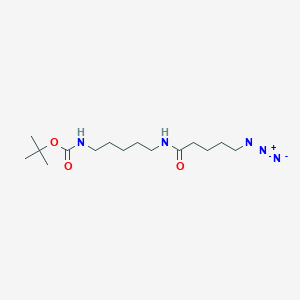
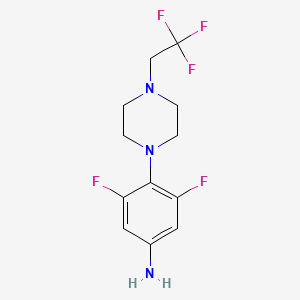
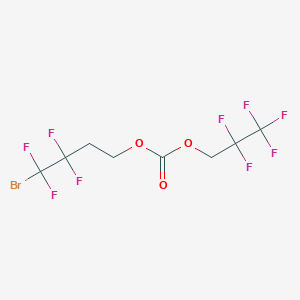
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
